molecular formula C10H8F2O3 B7578012 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid

2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid

Cat. No. B7578012
M. Wt: 214.16 g/mol
InChI Key: WJYOENJDOZHVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid, also known as DFPMA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPMA is a derivative of 2,3-difluorophenol, and its synthesis method involves the reaction of 2,3-difluorophenol with chloromethyl propenoate in the presence of a base. In

Scientific Research Applications

2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid is in the field of cancer research. Several studies have shown that 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.

Mechanism of Action

The mechanism of action of 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of the mitochondrial respiratory chain complex III. This leads to the production of reactive oxygen species (ROS), which in turn induces apoptosis and inhibits cell proliferation. 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid also inhibits the activity of the enzyme pyruvate dehydrogenase kinase (PDK), which plays a key role in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid has been shown to have anti-inflammatory and anti-oxidant properties. 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid also has a protective effect on the heart and kidneys, and it has been shown to improve glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid is its potent anti-cancer activity against various cancer cell lines. 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid is also relatively easy to synthesize, and it can be obtained in large quantities. However, there are some limitations to using 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid in lab experiments. 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid is highly reactive and can form adducts with proteins and other biomolecules, which can complicate data interpretation. Additionally, 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid. One area of interest is the development of 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid analogs with improved properties, such as increased water solubility and decreased reactivity. Another area of interest is the investigation of the mechanism of action of 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid, which could lead to the development of new anti-cancer drugs. Additionally, 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid could be used in combination with other drugs to enhance their anti-cancer activity. Finally, the potential use of 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid in the treatment of other diseases, such as diabetes and inflammation, should be explored.
Conclusion:
In conclusion, 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid has potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and a protective effect on the heart and kidneys. While there are some limitations to using 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid in lab experiments, there are several future directions for research on 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid, including the development of analogs with improved properties and the investigation of its mechanism of action.

Synthesis Methods

2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid is synthesized by reacting 2,3-difluorophenol with chloromethyl propenoate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid. The synthesis method of 2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid is relatively simple and can be performed on a large scale.

properties

IUPAC Name

2-[(2,3-difluorophenoxy)methyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-6(10(13)14)5-15-8-4-2-3-7(11)9(8)12/h2-4H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYOENJDOZHVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC1=C(C(=CC=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.